molecular formula C16H10FN5OS2 B1678004 Necrostatin-7 CAS No. 351062-08-3

Necrostatin-7

Cat. No.: B1678004
CAS No.: 351062-08-3
M. Wt: 371.4 g/mol
InChI Key: SMJGLNVGTJLIRV-KBEFMPHXSA-N
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Description

Necrostatin-7 is a small-molecule inhibitor of necroptosis, a form of programmed cell death that is morphologically similar to necrosis. Necroptosis is distinct from apoptosis and is mediated by receptor-interacting protein kinases. This compound has been identified as a potent inhibitor of necroptosis and has shown promise in various scientific research applications, particularly in the fields of biology and medicine .

Mechanism of Action

Target of Action

Necrostatin-7, like other necrostatins, primarily targets proteins involved in the necroptosis signaling pathway . The core components of this pathway are Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins are considered the most promising targets for therapeutic intervention .

Mode of Action

This compound acts via allosteric blockade of receptor-interacting protein 1 (RIPK1) kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . The necrosome complex is a crucial part of the necroptosis signaling pathway, and its formation is dependent on the kinase activity of RIPK1 .

Biochemical Pathways

This compound affects the necroptosis signaling pathway, which is a form of caspase-independent programmed cell death . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The result of this compound’s action is the inhibition of necroptosis, a type of cell death that triggers innate immune responses by rupturing dead cells and releasing intracellular components . By blocking the formation of the necrosome complex, this compound prevents the execution of the necroptotic program, thereby inhibiting this form of cell death .

Action Environment

The action of this compound, like other necroptosis inhibitors, can be influenced by various environmental factors. For instance, the presence of signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) can initiate the activation of necroptosis . Therefore, the presence or absence of these signals in the environment can influence the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Necrostatin-7 plays a crucial role in biochemical reactions by inhibiting necroptosis . It interacts with key proteins involved in necroptosis, such as receptor-interacting protein kinases (RIPKs) . Unlike other necrostatins, this compound does not inhibit RIP1 kinase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting necroptosis, a form of cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress catabolism both in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key proteins in the necroptosis pathway . It exerts its effects at the molecular level by inhibiting necroptosis, but it does not inhibit the kinase activity of RIP1 . This suggests that this compound may target another regulatory molecule in the necroptosis pathway .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been shown to have antioxidant activity in a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, a modest dose of this compound has been shown to inhibit RIPK1/RIPK3 in HGF-induced cardiac fibrosis

Metabolic Pathways

This compound is involved in the necroptosis pathway, which is a type of programmed cell death . It interacts with key proteins in this pathway, such as RIPKs

Transport and Distribution

It is known that this compound can inhibit necroptosis, which suggests that it may interact with key proteins in this pathway

Subcellular Localization

Given its role in inhibiting necroptosis, it is likely that this compound interacts with proteins in specific compartments or organelles involved in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of necrostatin-7 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and reaction time. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Necrostatin-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Necrostatin-7

This compound is unique in its structure and its ability to inhibit necroptosis without affecting other forms of cell death. Its distinct chemical structure allows for specific interactions with receptor-interacting protein kinases, making it a valuable tool for studying necroptosis and developing new therapeutic agents .

Properties

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGLNVGTJLIRV-KBEFMPHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361283
Record name STK763743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351062-08-3
Record name STK763743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351062-08-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Necrostatin-7 exert its cardioprotective effects?

A1: this compound is known to inhibit necroptosis, a programmed cell death pathway that displays characteristics of necrosis. [] While its exact mechanism of action in the context of myocardial infarction requires further investigation, studies show that this compound administration prior to permanent coronary occlusion in rats led to:

  • Reduced infarct size and scar length in the left ventricle: This suggests this compound may limit the extent of myocardial damage following coronary occlusion. [, , ]
  • Decreased plasma levels of N-terminal pro-brain natriuretic peptide (NT-proBNP): This indicates improved left ventricular function and reduced cardiac stress. [, , ]

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A2: While the provided abstracts don't delve into the specific SAR of this compound, one article mentions a "Structure-activity relationship study of a novel necroptosis inhibitor, this compound." [] This suggests ongoing research focusing on understanding how modifications to the this compound structure impact its activity, potency, and selectivity. Further investigation into this published research and related literature is necessary to gain a comprehensive understanding of the SAR.

Q3: What are the potential in vivo applications of this compound based on the current research?

A3: The research primarily highlights the potential of this compound as a cardioprotective agent. Preclinical studies in rat models of permanent coronary occlusion demonstrate its ability to:

  • Limit myocardial infarct size and reduce cardiac remodeling. [, ]
  • Improve left ventricular function, as evidenced by decreased NT-proBNP levels. [, ]

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